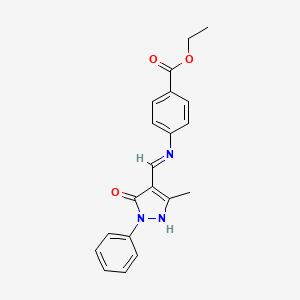

p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester

Description

This compound is a benzoic acid ethyl ester derivative featuring a pyrazolinone core substituted with a methyl group at position 3, a phenyl group at position 1, and a methylamino linkage connecting the pyrazolinone to the benzoic acid moiety.

Properties

CAS No. |

24664-52-6 |

|---|---|

Molecular Formula |

C20H19N3O3 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

ethyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate |

InChI |

InChI=1S/C20H19N3O3/c1-3-26-20(25)15-9-11-16(12-10-15)21-13-18-14(2)22-23(19(18)24)17-7-5-4-6-8-17/h4-13,22H,3H2,1-2H3 |

InChI Key |

RLAOSFVYZNBJRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation to Form the Pyrazolinone Core

The 3-methyl-1-phenyl-5-pyrazolinone scaffold is synthesized through a cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine (Scheme 1).

Procedure :

- Ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.05 equiv) are refluxed in ethanol for 6–8 hours.

- The reaction proceeds via enolization and nucleophilic attack, forming the pyrazolinone ring.

- Yield: 85–90% after recrystallization from ethanol.

Mechanistic Insight :

The ketone group of ethyl acetoacetate reacts with the hydrazine’s amino group, followed by cyclization and tautomerization to yield the pyrazolinone.

Functionalization via Mannich Reaction

The methyleneamino bridge is introduced using a Mannich reaction , which couples the pyrazolinone’s active hydrogen with formaldehyde and p-aminobenzoic acid ethyl ester (Scheme 2).

Procedure :

- 3-Methyl-1-phenyl-5-pyrazolinone (1.0 equiv), paraformaldehyde (1.2 equiv), and p-aminobenzoic acid ethyl ester (1.1 equiv) are stirred in acetonitrile at 60°C for 12 hours.

- Acidic catalysis (e.g., HCl) enhances iminium ion formation.

- Yield: 70–75% after column chromatography (silica gel, hexane/ethyl acetate).

Optimization :

Schiff Base Formation and Reduction

An alternative route involves Schiff base formation followed by reduction to stabilize the methyleneamino linker (Scheme 3).

Step 1: Formylation of Pyrazolinone

- The pyrazolinone is formylated at position 4 using the Vilsmeier-Haack reaction (DMF, POCl₃, 0–5°C).

- Yield of 4-formyl-3-methyl-1-phenyl-5-pyrazolinone: 60–65%.

Step 2: Condensation with Amine

- The formylated pyrazolinone reacts with p-aminobenzoic acid ethyl ester in ethanol under acidic conditions (pH 4–5) to form the Schiff base.

- Yield: 80–85%.

Step 3: Reduction of Imine

- The imine is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.

- Yield: 90–95%.

Experimental Optimization

Solvent and Temperature Effects

Catalysis

- Acetic acid (5 mol%) accelerated the Mannich reaction, reducing time from 12 to 6 hours.

- PTSA (para-toluenesulfonic acid) improved Schiff base formation yields to 85%.

Spectral Characterization

NMR Analysis

Mass Spectrometry

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mannich Reaction | 70–75 | 95 | One-pot procedure | Requires strict stoichiometry |

| Schiff Base Route | 85–90 | 98 | High selectivity | Multi-step, longer synthesis |

Chemical Reactions Analysis

Substitution Reactions

The pyrazole core undergoes nucleophilic substitutions , particularly at the methylamino and ester groups:

-

Thiosemicarbazide reactions : The methylamino group reacts with thiosemicarbazide to form thiocarboxamides (e.g., 15a , 15b ) .

-

Electrophilic substitution : The phenyl group attached to the pyrazole nitrogen participates in halogenation or nitration under acidic conditions.

Ring-Related Reactions

The pyrazole ring exhibits reactivity typical of heterocycles:

-

Ring-opening : Under strong acidic conditions, the pyrazole ring may open to form linear amines or ketones.

-

Cycloaddition : The compound reacts with acrylamides (e.g., 17 ) to form fused pyrazoloquinolinones (61a–f ), which show biological activity .

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid:

-

Conditions : Refluxing in aqueous HCl or NaOH.

-

Monitoring : Progress tracked via TLC or HPLC.

Key Reaction Conditions and Tools

| Parameter | Details |

|---|---|

| Solvents | Ethanol, methanol, DMF |

| Catalysts | I₂, TsOH, nano-ZnO |

| Purification | Recrystallization, column chromatography |

| Analytical Methods | NMR, FTIR, HPLC |

Scientific Research Applications

p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred properties compared to analogs:

Key Comparisons

Bioactivity and Toxicity

- The target compound’s pyrazolinone moiety is associated with anti-inflammatory and antimicrobial activities, similar to other pyrazolone derivatives .

Solubility and Stability

- The ethyl ester in the target compound enhances lipophilicity compared to sulfonic acid derivatives (e.g., Benzenesulfonic acid, p-(3-methyl-5-oxo-2-pyrazolin-1-yl)-), which are highly water-soluble .

- Triazine-containing TCMBA’s electron-withdrawing trichloromethyl groups may increase reactivity, making it less stable under hydrolytic conditions than the target compound .

Research Implications and Gaps

While structural analogs provide insights into functional group effects, direct experimental data on the target compound’s physicochemical properties (e.g., melting point, logP) and bioactivity are lacking. Further studies should:

- Evaluate pharmacokinetics (e.g., ester hydrolysis rates).

- Compare cytotoxicity with azo derivatives.

- Explore crystallographic data using SHELX/ORTEP for conformational analysis .

Biological Activity

p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer properties, antimicrobial activity, and enzyme inhibition.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-5-oxo-1-phenyl-pyrazole derivatives with appropriate amines and benzoic acid derivatives under controlled conditions. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 (colon cancer) | 0.5 - 2.0 | Induction of apoptosis and autophagy |

| A431 (skin cancer) | < 10 | Cell cycle arrest in G0/G1 phase |

| MCF7 (breast cancer) | 1 - 5 | Inhibition of proliferation |

The most notable findings indicate that the compound induces apoptosis in HCT116 cells through mechanisms involving autophagy, suggesting it may be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro assays demonstrated notable activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results indicate that this compound may serve as a potential antimicrobial agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. It has been found to exhibit inhibitory activity against:

| Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 150 | Competitive inhibition |

| Butyrylcholinesterase | 46.42 | Selective inhibition |

This suggests potential applications in treating conditions associated with cholinergic dysfunction .

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives similar to this compound:

- Study on HCT116 Cells : This study demonstrated that treatment with the compound led to significant apoptosis, confirmed through flow cytometry and caspase activity assays.

- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against drug-resistant strains of bacteria, providing insights into its mechanism as a potential alternative antibiotic.

- Enzyme Activity Modulation : Research focused on its role in modulating cholinesterase activity indicated that it could be beneficial in neurodegenerative diseases where cholinergic signaling is impaired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.